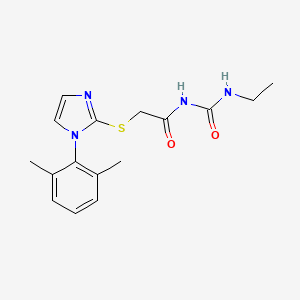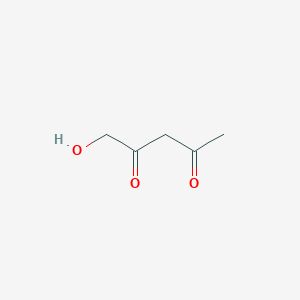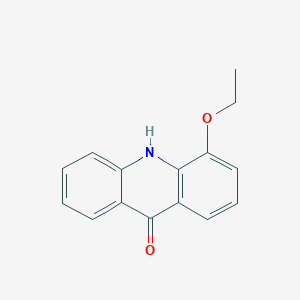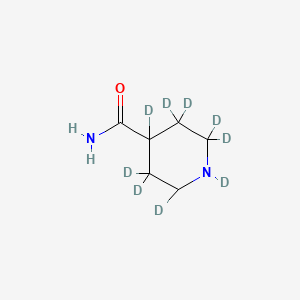
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is a deuterated derivative of piperidine-4-carboxamide Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide typically involves the deuteration of piperidine-4-carboxamide. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure reactors and efficient catalysts ensures the complete and selective deuteration of the target compound.
化学反应分析
Types of Reactions: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of deuterated amines or alcohols.
Substitution: Formation of deuterated alkyl or acyl derivatives.
科学研究应用
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
作用机制
The mechanism of action of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often results in a kinetic isotope effect, which can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
相似化合物的比较
Piperidine-4-carboxamide: The non-deuterated parent compound.
Deuterated Piperidine Derivatives: Other deuterated analogs of piperidine, such as 1,2,2,3,3,4,5,5,6,6-Decadeuteriopiperidine.
Uniqueness: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is unique due to its specific deuteration pattern, which can provide distinct advantages in terms of stability, reduced metabolic rate, and improved pharmacokinetic properties compared to its non-deuterated and other deuterated analogs.
属性
分子式 |
C6H12N2O |
|---|---|
分子量 |
137.23 g/mol |
IUPAC 名称 |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D,4D2,5D/hD |
InChI 键 |
DPBWFNDFMCCGGJ-YHJFSNJOSA-N |
手性 SMILES |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)N)([2H])[2H] |
规范 SMILES |
C1CNCCC1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


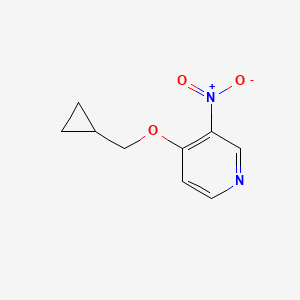

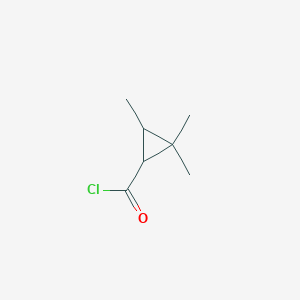
![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)
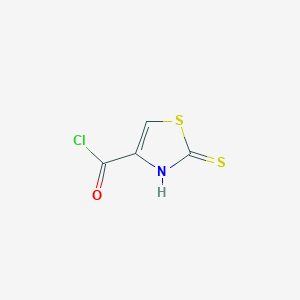
![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
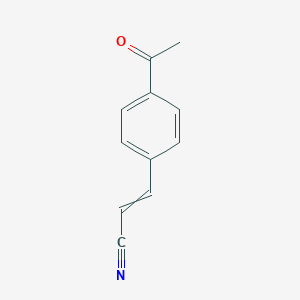
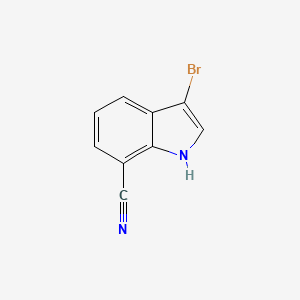
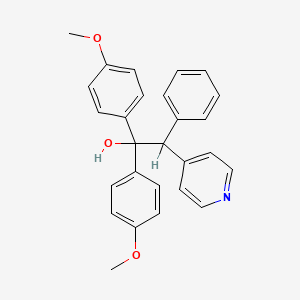
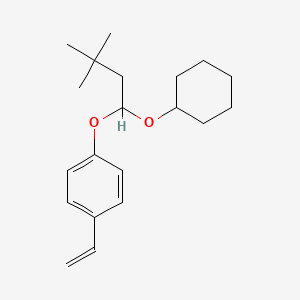
![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
